molecular formula C7H8N4 B596247 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine CAS No. 1260666-23-6

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine

Cat. No. B596247
M. Wt: 148.169
InChI Key: FFNWVJROYNXXMZ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Scientific Research Applications

  • Ambient-Temperature Synthesis :

    • (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine derivatives have been synthesized at ambient temperatures. An example is the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, characterized using various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021).
  • Coordination Chemistry and Luminescent Applications :

    • Derivatives such as 2,6-di(pyrazol-1-yl)pyridine, related to (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine, have been used as ligands in coordination chemistry. Their applications include creating luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
  • Biomedical Applications :

    • Pyrazolo[3,4-b]pyridines, a group including 1H-pyrazolo[4,3-b]pyridines, have been extensively researched for their biomedical applications, encompassing a diversity of synthetic methods and a wide range of biomedical uses (Donaire-Arias et al., 2022).
  • Synthesis and Molecular Docking Studies for Anticancer and Antimicrobial Agents :

    • Studies involving the synthesis and molecular docking of 1H-pyrazolo[4,3-b]pyridine derivatives have shown promising results for anticancer and antimicrobial agents. These studies provide insights into the potential utilization of these compounds in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
  • Antimicrobial Activity :

    • Various derivatives of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine have been synthesized and shown to exhibit antimicrobial activities. This includes compounds like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones (Kumar et al., 2012).
  • Antitumor and Antimicrobial Activities :

    • Novel pyrazole derivatives including 1H-pyrazolo[4,3-b]pyridines have been synthesized and evaluated for their antitumor and antimicrobial activities, demonstrating significant potential in these areas (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Photoinduced Tautomerization :

    • Studies on 2-(1H-pyrazol-5-yl)pyridines, closely related to 1H-pyrazolo[4,3-b]pyridines, have revealed photoinduced tautomerization processes. This includes excited-state intramolecular and intermolecular proton transfers, showing potential applications in photochemistry (Vetokhina et al., 2012).
  • Anticonvulsant Agents :

    • Schiff bases of 3-aminomethyl pyridine, which share structural similarities with (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine, have been synthesized and evaluated as potential anticonvulsant agents. These studies contribute to understanding the pharmacological potential of related compounds (Pandey & Srivastava, 2011).

Future Directions

Studies towards the deeper understanding of the reaction mechanism and progress, the improvement of the yields and further exploitation of methods for the synthesis of modified derivatives are currently underway .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWVJROYNXXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721436
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine

CAS RN

1260666-23-6
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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